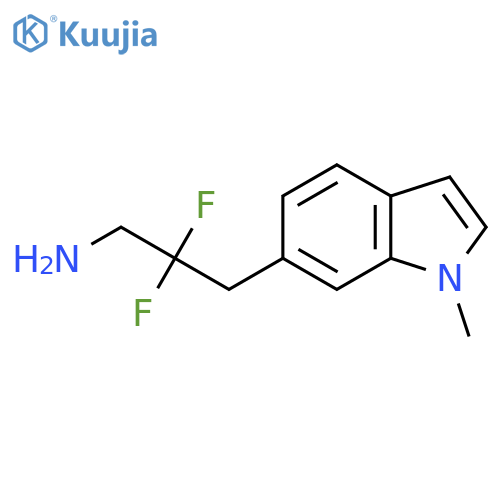Cas no 2228564-22-3 (2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine)

2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine
- EN300-1943495
- 2228564-22-3
-
- インチ: 1S/C12H14F2N2/c1-16-5-4-10-3-2-9(6-11(10)16)7-12(13,14)8-15/h2-6H,7-8,15H2,1H3
- InChIKey: KSOIWRRKNGZQHV-UHFFFAOYSA-N
- SMILES: FC(CN)(CC1C=CC2C=CN(C)C=2C=1)F
計算された属性
- 精确分子量: 224.11250478g/mol
- 同位素质量: 224.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 31Ų
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943495-2.5g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-10g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 10g |
$5897.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-5g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-5.0g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1943495-0.1g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-0.25g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-10.0g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1943495-1g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-0.05g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1943495-0.5g |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine |
2228564-22-3 | 0.5g |
$1316.0 | 2023-09-17 |
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amineに関する追加情報
Introduction to 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine (CAS No. 2228564-22-3)
2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228564-22-3, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural framework of this molecule incorporates both fluorine atoms and an indole moiety, which are known to contribute to its unique chemical properties and biological interactions.
The presence of difluoro substituents in the molecular structure is particularly noteworthy, as fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. In particular, the electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity to biological targets. This feature has been widely exploited in the development of modern pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts.
Furthermore, the indole ring in 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine is a well-known pharmacophore that is frequently encountered in biologically active molecules. Indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmission, immune modulation, and anti-inflammatory effects. The incorporation of a methyl group at the 1-position of the indole ring further modulates its electronic properties, potentially enhancing its interaction with biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. These findings are particularly exciting given the growing burden of such conditions worldwide.
The synthesis of 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine presents unique challenges due to the delicate handling required for fluorinated intermediates and the complexity of the indole core. However, recent methodological improvements in organic synthesis have made it more feasible to produce this compound in multi-kilogram quantities, which is essential for preclinical and clinical studies. The development of efficient synthetic routes has been a focus of several research groups aiming to streamline the production process while maintaining high purity standards.
In vitro studies have begun to unravel the mechanistic basis of the potential biological activities of 2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine. Initial experiments suggest that this compound may interact with targets such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are key enzymes involved in neurotransmitter degradation and inflammation, respectively. These interactions could underpin its therapeutic potential in conditions where modulation of these pathways is beneficial.
The role of fluorine in modulating bioavailability has also been a subject of investigation. Fluorinated compounds often exhibit enhanced oral bioavailability due to their improved lipophilicity and resistance to metabolic degradation. This property is particularly valuable for drug development, as it can reduce the frequency of dosing and improve patient compliance. The structural features of 2,2-difluoro-3-(1-methyl-1H-indol-6-y]propanamino)e make it an attractive candidate for further exploration in this context.
As research progresses, the integration of machine learning and artificial intelligence into drug discovery pipelines has accelerated the identification of novel lead compounds like 2,2-difluoro_3-(l_methytl_!indol_6_y]propa_n_!amino)e (CAS No. 2228564_22_3). These technologies enable high-throughput virtual screening and de novo design approaches that can rapidly assess large libraries of compounds for potential biological activity. Such innovations are expected to play a pivotal role in translating basic chemical discoveries into tangible therapeutic benefits.
The future prospects for 2_2_difluoro_3_(l_methyl_lH_indol_6_y]propa_n_!amino)e are bright, with ongoing studies aimed at optimizing its pharmacological profile through structure-based drug design. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be crucial in validating its therapeutic potential across various disease models. Moreover, regulatory agencies are increasingly supportive of innovative approaches to drug development_ including those involving fluorinated compounds _which bodes well for future clinical translation.
2228564-22-3 (2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine) Related Products
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)
- 1361904-95-1(3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)
- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)
- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)
- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)
- 1806340-41-9(2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde)




